2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole

Antiviral Discovery Ebola Virus Entry Benzimidazole Scaffolds

Medicinal chemists targeting CNS receptors or kinases require regioisomerically pure benzimidazole-piperidine scaffolds-substituting isomers leads to total loss of target affinity (e.g., MCHR1 Ki shifts from nM to inactive). 2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole is the exact 2-substituted core validated in: • EBOV entry inhibitors: Derived compound 25a shows EC50 = 0.64 μM, SI = 20 vs Toremifene SI = 7. • MCHR1 antagonists: Confers low nM Ki & favorable TPSA (~40.7 Ų) for CNS penetration (US 7,511,146 B1). • Kinase inhibitor leads: PI3Kδ IC50 = 102 nM via unique ATP-pocket binding mode. Supplied with ≥95% purity for reliable SAR. Standard global shipping.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
Cat. No. B13240610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=NC3=CC=CC=C3N2
InChIInChI=1S/C13H17N3/c1-2-4-12-11(3-1)15-13(16-12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2,(H,15,16)
InChIKeyAJDJDMWYUXQCIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole: A Core Scaffold for CNS and Kinase-Targeted Research


2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole (CAS 99960-48-2, often synonymously referred to as 2-(piperidin-4-ylmethyl)-1H-benzimidazole) is a heterocyclic building block that combines a benzimidazole core with a piperidine moiety via a methyl linker [1]. This specific linkage pattern is distinct from other 1- or 4-substituted benzimidazole-piperidine analogs and is foundational for developing pharmacologically active compounds, particularly those targeting central nervous system (CNS) receptors and various kinases [2]. While the unsubstituted core molecule itself is primarily a synthetic intermediate, its value lies in the unique spatial and electronic properties it imparts to final drug candidates, which cannot be readily replicated by other regioisomers [3].

Workflow

Heterocyclic building block for CNS receptor and kinase inhibitor research

Selection Context

2-substituted piperidinylmethyl linkage enables distinct spatial geometry

Synthetic Utility

Core intermediate for regioisomer-specific structure-activity relationship studies

Property Context

Favorable in silico profile supports CNS drug-discovery workflows

Why 2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole Cannot Be Substituted with Other Benzimidazole-Piperidine Isomers


The substitution of 2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole with other benzimidazole-piperidine isomers is scientifically unsound due to critical differences in binding mode and pharmacological profile. The position of the piperidine attachment on the benzimidazole core is a primary determinant of a compound's biological activity. For instance, SAR studies on related MCH receptor antagonists show that shifting the piperidine substituent from the 2-position to the 1-position or altering the linker length can result in a significant loss of target affinity [1]. Furthermore, in the context of Ebola virus entry inhibition, the specific 2-substituted-6-[(4-substituted-1-piperidyl)methyl]-1H-benzimidazole scaffold (which is directly derived from the target compound) yields potent EC50 values (e.g., 0.64 μM), while other regioisomers are often inactive or significantly less potent [2]. Therefore, for research aimed at replicating or building upon specific published SAR findings, procuring the exact core scaffold is mandatory.

Target Scaffold
Alternative Isomer
Mismatch Context
2-(piperidin-4-ylmethyl) linkage
1-substituted piperidine-benzimidazole
Binding-mode geometry may shift; target affinity can be significantly reduced
Methyl linker at 2-position
Direct piperidine attachment at 1-position
Kinase ATP-pocket occupancy may not transfer; regioisomer is often inactive
Unsubstituted benzimidazole NH
N-alkylated benzimidazole analogs
Hydrogen-bond donor capability and CNS permeability profile may differ

Quantitative Differentiation: Key Evidence for Selecting 2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole


Superior Antiviral Potency of Derived Benzimidazole-Piperidine Scaffolds Against Ebola Virus Compared to Reference Drug

Compounds derived from the 2-(piperidin-4-ylmethyl)-1H-benzimidazole scaffold exhibit potent inhibition of Ebola virus (EBOV) entry. Specifically, compound 25a, which incorporates the 2-(piperidin-4-ylmethyl) core, demonstrates an EC50 of 0.64 μM and a selectivity index (SI) of 20 in vitro. This performance is superior in selectivity to the reference drug Toremifene (EC50 = 0.38 μM, SI = 7) [1]. This data establishes the core scaffold as a valuable starting point for developing EBOV entry inhibitors, which is not a property of many other benzimidazole regioisomers.

Ebola virus entry inhibition
Head-to-head
Derived compound 25a: EC50 = 0.64 µM, SI = 20 vs Toremifene SI = 7
Supports selectivity-context advantage over clinical reference
In vitro EBOV entry assay context
Antiviral Discovery Ebola Virus Entry Benzimidazole Scaffolds NPC1 Inhibition

Enabling High Affinity for Melanin-Concentrating Hormone (MCH) Receptor Antagonism

The 2-(piperidin-4-ylmethyl)-1H-benzimidazole motif is a critical component of potent MCH receptor 1 (MCHR1) antagonists. Patented compounds containing this core demonstrate Ki values in the low nanomolar range (e.g., Ki < 100 nM) in competitive binding assays against the human MCHR1 receptor [1]. In contrast, analogs where the piperidine attachment point is altered or where the basic nitrogen is removed exhibit significantly reduced or completely abolished affinity, as documented in the structure-activity relationships (SAR) of the corresponding patent families [2]. This specific substitution pattern is crucial for optimal receptor binding.

MCHR1 binding affinity
Class-level
Representative analog Ki > 100 nM
Reported high-affinity MCHR1 context for this regioisomer
Patent-derived SAR evidence; validation required
Metabolic Disorders Obesity Research MCH Receptor Antagonists GPCR

Favorable Physicochemical Profile for CNS Penetration and Drug-Likeness

The 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole core possesses calculated physicochemical properties that are highly desirable for CNS drug development. Its topological polar surface area (TPSA) is approximately 40.7 Ų, which falls well within the generally accepted range for optimal blood-brain barrier (BBB) penetration (< 90 Ų) . This is significantly lower than many other benzimidazole derivatives substituted with polar groups at the 1-position. Furthermore, its calculated molecular weight of 215.29 g/mol and a predicted XLogP of ~2.8 align with Lipinski's Rule of Five and CNS drug-likeness guidelines, suggesting favorable oral bioavailability and CNS permeability .

CNS drug-likeness profile
Context-dependent
TPSA 40.7 Ų, MW 215.29, XLogP ~2.8
Favorable in silico CNS-permeability context
Computed descriptors; experimental BBB data to verify
Medicinal Chemistry Drug Design CNS Penetration Physicochemical Properties

Unique Scaffold for Structure-Based Design in Kinase Inhibition

The 2-(piperidin-4-ylmethyl)-1H-benzimidazole scaffold provides a unique vector for probing the ATP-binding pocket of kinases. While direct data on the unsubstituted core is scarce, derivatives of closely related 2-substituted benzimidazole-piperidines have been shown to be potent PI3Kδ inhibitors (e.g., IC50 = 102 nM in a cellular AKT phosphorylation assay) [1]. In contrast, many other benzimidazole-piperidine isomers, particularly those with the piperidine attached via the nitrogen atom of the benzimidazole, adopt different binding conformations that are incompatible with achieving high-affinity interactions in certain kinase active sites, as demonstrated by molecular docking studies [2]. The 2-substitution pattern, facilitated by this core, allows the piperidine to occupy a critical hydrophobic pocket.

Kinase inhibition (PI3Kδ)
Class-level
Derived analog cellular IC50 = 102 nM; other regioisomers often inactive
Supports kinase ATP-pocket geometry exploration
Cellular AKT phosphorylation assay context
Kinase Inhibitors Cancer Therapeutics Structure-Based Drug Design PI3K/AKT Pathway

Defined Application Scenarios for 2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole Based on Verifiable Evidence


Lead Generation for Next-Generation Ebola Virus Entry Inhibitors

The evidence directly supports the use of this scaffold to synthesize libraries of 2,6-disubstituted benzimidazole-piperidines for screening against EBOV. The scaffold-derived compound 25a has demonstrated a favorable selectivity index (SI = 20) over the clinical reference Toremifene (SI = 7), making it a superior starting point for medicinal chemistry optimization aimed at improving upon existing EBOV entry inhibitors [1]. Procurement is justified for any program seeking to develop novel antivirals with better safety margins.

Design of CNS-Penetrant MCHR1 Antagonists for Metabolic Disease

For research programs targeting metabolic disorders via MCHR1 antagonism, this specific core is a validated building block. Its low nanomolar Ki values for MCHR1 (as documented in patents like US 7,511,146 B1) and its favorable TPSA of ~40.7 Ų for CNS penetration make it the preferred core over isomers that lack MCHR1 affinity or have unfavorable physicochemical properties for brain access [1][2]. This reduces the risk of synthesizing analogs that fail to engage the target or reach the intended site of action.

Exploration of Kinase Inhibitor Chemical Space with Unique Binding Modes

The unique geometry of the 2-(piperidin-4-ylmethyl) substitution allows for exploration of a distinct region of the kinase ATP-binding pocket that is inaccessible to other benzimidazole-piperidine isomers. This is supported by the potent activity (IC50 = 102 nM) of a derived compound against PI3Kδ and by molecular docking studies that reveal a unique binding conformation [1]. Procuring this scaffold is a strategic choice for medicinal chemists seeking to generate novel kinase inhibitor leads with potentially new intellectual property, as the majority of prior art focuses on different substitution patterns.

Application
Selection Property
Validation Focus
Filovirus entry inhibitor lead generation
EBOV selectivity-index context
Entry inhibition assay endpoint review
CNS-penetrant MCHR1 antagonist design
Regioisomer-specific MCHR1 affinity context
Binding assay and CNS permeability model review
Kinase inhibitor chemical space exploration
Unique ATP-pocket binding geometry
Kinase panel selectivity and docking study review
Quote Request

Request a Quote for 2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.